molecular formula C21H26N6O B12175677 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B12175677
M. Wt: 378.5 g/mol
InChI Key: UFRLDJQSEJFJGD-UHFFFAOYSA-N
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Description

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridazine core and a piperidine carboxamide moiety, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperidine moiety: This step involves the coupling of the triazolopyridazine core with a piperidine derivative.

    Final functionalization:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.

Comparison with Similar Compounds

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other triazolopyridazine derivatives, such as:

    6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound has a similar triazolopyridazine core but differs in its functional groups.

    Tris[1,2,4]triazolo[1,3,5]triazine: This compound has a fused triazole and triazine moiety, making it structurally distinct but functionally related.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O/c1-14(2)16-4-6-18(7-5-16)22-21(28)17-10-12-26(13-11-17)20-9-8-19-24-23-15(3)27(19)25-20/h4-9,14,17H,10-13H2,1-3H3,(H,22,28)

InChI Key

UFRLDJQSEJFJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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